4-Bromophenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Bromophenylacetic acid derivatives has been achieved through multiple methods, demonstrating the chemical's versatility. For instance, Zhu Yan-lon (2015) described a cost-effective and simple process for synthesizing 4'-Bromobiphenyl-4-carboxylic acid using 4-bromodiphenyl as the starting material through acetylation and haloform reactions, achieving a total yield of up to 95% (Zhu Yan-lon, 2015). Similarly, S. Plaue and D. Heissler (1987) developed a preparation method for 4-(BOC-aminoacyloxymethyl)phenylacetic acids, demonstrating the compound's adaptability in synthesis processes (S. Plaue & D. Heissler, 1987).
Molecular Structure Analysis
The molecular structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a related compound, was analyzed by I. Guzei, Alan R. Gunderson, and N. Hill (2010), revealing that the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted relative to the ring, showcasing the electron-withdrawing nature of the bromine atom (I. Guzei, Alan R. Gunderson, & N. Hill, 2010).
Chemical Reactions and Properties
Bromo-Substituted 4-biphenyl acetic acid amides were synthesized by J. Agarwal (2017) through condensation, indicating the compound's reactivity and potential for producing biocidal compounds (J. Agarwal, 2017). This reactivity is further evidenced by the work of P. Deshpande et al. (2008), who utilized microbial hydroxylation for the synthesis of 4-substituted-2,3-dihydrobenzofurans, starting from o-bromophenylacetic acid (P. Deshpande et al., 2008).
Physical Properties Analysis
The physical properties of bromophenylacetic acid derivatives, such as melting and boiling points, are crucial for understanding their behavior in various chemical environments. However, specific studies focusing on the physical properties of 4-Bromophenylacetic acid were not directly found in this search.
Chemical Properties Analysis
The chemical properties of 4-Bromophenylacetic acid derivatives, including reactivity, stability, and interaction with other compounds, play a significant role in their application in chemical synthesis and industrial processes. For example, the synthesis and screening of Bromo-Substituted 4-biphenyl acetamides derivatives by J. Agarwal (2017) emphasize the compound's potential in producing substances with anti-bacterial and anti-fungal activity (J. Agarwal, 2017).
Scientific Research Applications
Synthesis of Melatonin Receptor Agonists and Sodium Hydrogen Exchange Compounds
It's used in the microbial hydroxylation of o-bromophenylacetic acid for synthesizing 4-substituted-2,3-dihydrobenzofurans, which are further utilized in creating melatonin receptor agonists and sodium hydrogen exchange compounds (Deshpande et al., 2008).
Catalytic Activity in Electrochemical Reduction of CO2
4-Nitrobenzyl bromide, closely related to 4-bromophenylacetic acid, serves as a dual catalyst in the electrosynthesis of 4-nitrophenylacetate. It plays a role in reducing CO2 and promoting the electrochemical reduction of CO2 (Mohammadzadeh et al., 2020).
Solid-Phase Peptide Synthesis
A derivative, 4-(BOC-aminoacyloxymethyl)phenylacetic acids, has been prepared with a 58-69% yield for solid-phase peptide synthesis, highlighting its role in peptide chemistry (Plaue & Heissler, 1987).
Metabolite Analysis in Drug Research
4-Bromo-2,5-dimethoxyphenylacetic acid, a related compound, is identified as the most abundant metabolite of 2C-B in human urine. This suggests the importance of monoamine oxidase (MAO) in its metabolism in humans, which is crucial in drug research and toxicology (Kanamori et al., 2013).
Cancer Therapeutic Targeting
A study showed that platinum(IV) complexes incorporating halogenated phenylacetates, including 4-bromophenylacetic acid, demonstrate superior biological activity against various cancer cell lines. Specifically, 4-fluorophenylacetic acid showed high potency in prostate cancer and 4-bromophenylacetic acid in ovarian cancer (Aputen et al., 2022).
Degradation of Phenylalanine and Tyrosine
The compound is a key enzyme in the degradation of phenylalanine, tyrosine, and various aromatic amines in Pseudomonas putida, with an absolute requirement for NADH for activity. This highlights its role in metabolic pathways (Raju et al., 1988).
Catalytic Activity in Organic Chemistry
Quaternary ammonium poly(methylstyrene-co-styrene) resin shows promising catalytic activity for the reaction of 4-methoxyphenylacetic acid with n-bromobutane in an organic solvent/alkaline solution (Wu & Lee, 2001).
Alkaline Phosphatase Inhibition
Compounds derived from 4-bromophenylacetic acid show potential as potent inhibitors of alkaline phosphatase. This has therapeutic implications in various diseases and cellular processes (Khan et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWSWEBLNVACCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062032 | |
Record name | p-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenylacetic acid | |
CAS RN |
1878-68-8 | |
Record name | (4-Bromophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1878-68-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, 4-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | p-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.931 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromophenylacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6UT8W6AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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